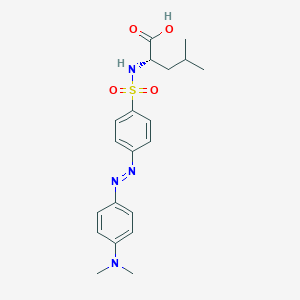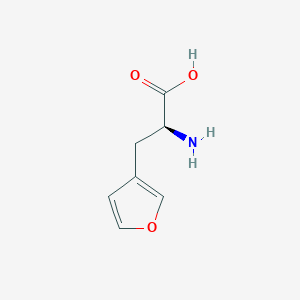
2,5-Dimethylphenylmagnesium bromide
Overview
Description
2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8H9BrMg. It is a colorless to light yellow solid powder, insoluble in water but soluble in organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylmagnesium bromide is typically prepared by reacting magnesium bromide with 2,5-dimethylphenyl lithium. This reaction is carried out in the absence of oxygen and at low temperatures to minimize side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The reaction is often conducted in tetrahydrofuran (THF) as a solvent, which stabilizes the organomagnesium compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Substitution reactions with alkyl or aryl halides in the presence of a catalyst.
Coupling Reagents: Often used with palladium or nickel catalysts for coupling reactions.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Coupled Products: From coupling reactions with other organic molecules.
Scientific Research Applications
2,5-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other functional materials.
Mechanism of Action
The mechanism of action of 2,5-dimethylphenylmagnesium bromide involves its role as a nucleophile and a base. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack by the phenyl group .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,3-Dimethylphenylmagnesium Bromide: Differs in the position of the methyl groups.
3,5-Dimethylphenylmagnesium Bromide: Methyl groups are in different positions on the phenyl ring.
Uniqueness: 2,5-Dimethylphenylmagnesium bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAWTIYZUSKLZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450462 | |
| Record name | 2,5-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-86-0 | |
| Record name | 2,5-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















